Thiane-2-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives

Scientific Field: Organic Chemistry

Summary of Application: Benzofuran-2-carboxamide derivatives are synthesized through a combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry.

Methods of Application: The synthetic route involves 8-aminoquinoline directed C–H arylation and transamidation chemistry, which enables access to a wide range of elaborate benzofuran-2-carboxamides.

Synthesis of Novel Thiophene-2-carboxamide Derivatives

Scientific Field: Medicinal Chemistry

Summary of Application: Thiophene-2-carboxamide derivatives are synthesized and studied for their antioxidant and antibacterial activity.

Methods of Application: The synthetic strategy includes the cyclization of the precursor ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives.

STING-Agonistic Activity of Benzo[b]Thiophene-2-Carboxamide Derivatives

Scientific Field: Immunology

Summary of Application: Benzo[b]thiophene-2-carboxamide derivatives are designed and synthesized as potential STING agonists.

Methods of Application: The synthetic strategy includes introducing different substituents on the 4-position of the benzo[b]thiophene ring.

Results: Compounds 12d and 12e exhibited marginal human STING-activating activities.

Antioxidant and Antibacterial Activity of Thiophene-2-Carboxamide Derivatives

Summary of Application: Thiophene-2-carboxamide derivatives substituted with hydroxyl, methyl and amino groups at position-3 are synthesized and studied for their antioxidant and antibacterial activity.

Results: The amino thiophene-2-carboxamide 7a exhibit significant inhibition activity 62.0% compared to ascorbic acid.

Anti-Hepatitis C Activity of Macrocyclic Benzofuran Compound

Scientific Field: Virology

Summary of Application: A novel macrocyclic benzofuran compound has been discovered that exhibits anti-hepatitis C virus activity.

Methods of Application: The compound was designed and synthesized with a benzofuran ring as a core.

Results: The compound is expected to be an effective therapeutic drug for hepatitis C disease.

Anticancer Activity of Benzothiophene and Benzofuran Compounds

Scientific Field: Oncology

Summary of Application: Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents.

Methods of Application: The compounds were designed and synthesized with benzothiophene and benzofuran rings as cores.

Results: The compounds have shown potential in the treatment of cancer.

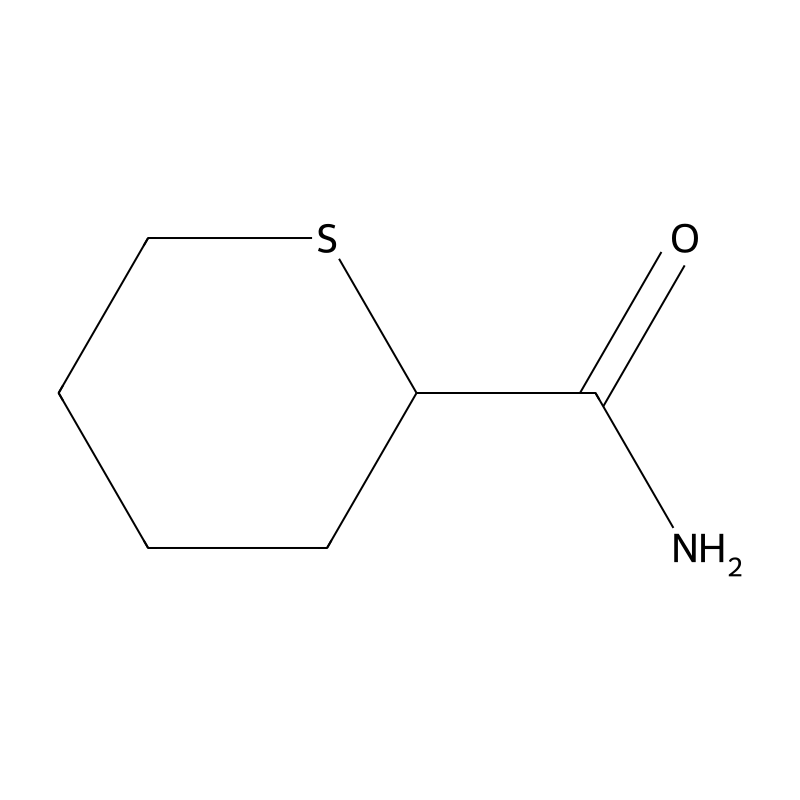

Thiane-2-carboxamide is a chemical compound characterized by the molecular formula C6H11NOS and a molecular weight of 145.22 g/mol. This compound features a thiane ring, which is a five-membered heterocyclic structure containing sulfur, and a carboxamide functional group. The structural configuration allows for various interactions with biological systems, making it of interest in medicinal chemistry. The compound can be analyzed using spectroscopic techniques such as infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), and carbon-13 nuclear magnetic resonance (13C NMR) to elucidate its molecular structure and confirm its identity .

Thiane-2-carboxamide exhibits significant biological activity, particularly as an inhibitor of the mycobacterial membrane protein large 3 (MmpL3), a crucial target in combating Mycobacterium tuberculosis. The inhibition of MmpL3 disrupts the biosynthesis of the mycobacterial cell wall, leading to the suppression of bacterial growth. Additionally, this compound has been shown to inhibit enzymes such as urease and acetylcholinesterase (AChE), suggesting its potential role in treating neurodegenerative diseases like Alzheimer's disease due to its effects on neurotransmission.

The synthesis of thiane-2-carboxamide can be achieved through several methods. One common approach involves the reaction of thiane-2-carboxylic acid with ammonia or amines under specific conditions to form the corresponding carboxamide. Another method may include multi-step reactions involving intermediates such as thiane-2-carbonitrile, which can be converted into the carboxamide through hydrolysis or other transformations .

Thiane-2-carboxamide has potential applications in various fields:

- Pharmaceuticals: As a lead compound for developing anti-tuberculosis agents.

- Neuropharmacology: Due to its inhibitory effects on cholinesterases, it may serve as a candidate for Alzheimer's disease treatment.

- Agriculture: Its derivatives could be explored for pest control applications owing to their biological activity against certain enzymes .

Interaction studies have revealed that thiane-2-carboxamide binds effectively to specific enzyme active sites, inhibiting their activity. The compound's interaction with MmpL3 is particularly noteworthy as it affects the mycobacterial cell wall integrity, which is essential for bacterial survival. Additionally, its binding affinity towards cholinesterases indicates its role in modulating neurotransmitter levels in the brain .

Thiane-2-carboxamide shares structural and functional similarities with several compounds within its class. Here are some comparable compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Thiazole-4-carboxamide | C6H6N2O2S | Known for anti-inflammatory properties |

| Thiane-2-carbonitrile | C6H10N2S | Precursor for thiane derivatives |

| Thiazolidine-4-carboxylic acid | C6H11NO2S | Exhibits antibacterial properties |

Uniqueness: Thiane-2-carboxamide is unique due to its specific targeting of MmpL3 and its dual role as an inhibitor of cholinesterases, positioning it as a versatile compound in both antimicrobial and neuropharmacological research .